molecular formula C15H21NO3 B14230048 3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide CAS No. 591246-89-8

3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide

Cat. No.: B14230048
CAS No.: 591246-89-8
M. Wt: 263.33 g/mol
InChI Key: SSXLETOCBGWTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy and methoxy group attached to a phenyl ring, and a pentylprop-2-enamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 6-8 hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.

    Reduction: Formation of 3-(4-hydroxy-3-methoxyphenyl)-N-pentylpropionamide.

    Substitution: Formation of 3-(4-hydroxyphenyl)-N-pentylprop-2-enamide.

Scientific Research Applications

3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in oxidative stress and inflammation. It can also interact with cellular receptors, leading to changes in gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.

    4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer effects.

    3-(4-Hydroxy-3-methoxyphenyl)ethanol: Studied for its potential neuroprotective effects.

Uniqueness

3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy, methoxy, and amide groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

591246-89-8

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide

InChI

InChI=1S/C15H21NO3/c1-3-4-5-10-16-15(18)9-7-12-6-8-13(17)14(11-12)19-2/h6-9,11,17H,3-5,10H2,1-2H3,(H,16,18)

InChI Key

SSXLETOCBGWTPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.